molecular formula C13H14BrN3S B2394161 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine CAS No. 2380062-76-8

5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine

Cat. No.: B2394161
CAS No.: 2380062-76-8
M. Wt: 324.24
InChI Key: ZOCQOQUPFFQCPE-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring attached to a thiophene moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and coupling reactions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substituted Pyrimidines: Products from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine is not well-documented. its structural components suggest it may interact with biological targets through:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3S/c14-11-8-15-13(16-9-11)17-5-3-10(4-6-17)12-2-1-7-18-12/h1-2,7-10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCQOQUPFFQCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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